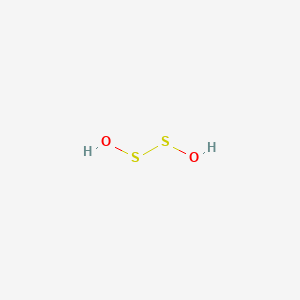
Disulfanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfanediol is an inorganic disulfide. It is a conjugate acid of a disulfanediolate(1-).
Scientific Research Applications
Nanocatalysts in the Oxidative Coupling of Thiols
Compounds with sulfur-sulfur bonds, like disulfides, play a crucial role in organic synthetic chemistry. They have significant biological activities and are used in pharmaceuticals, agriculture chemicals, and as synthetic intermediates. Nanocatalysts have shown promising results in the oxidative coupling of thiols to disulfides, offering new avenues for synthesis and applications in this field (Shiri, Ghorbani‐Choghamarani & Kazemi, 2017).
Complexation of Metals in Soil
Research using X-ray absorption spectroscopy has shown that reduced sulfur groups in soil humic substances, including disulfides, play a significant role in the complexation of metals like mercury. This understanding is crucial in environmental chemistry and soil science, impacting how we perceive metal mobility and bioavailability in soils (Xia et al., 1999).
Disulfide-Thiol Chemistry in Macromolecular Design
The use of disulfide-thiol chemistry in macromolecular design is pivotal for creating specialized drug delivery systems. Its versatility extends to chemical, biological, and material sciences, where it plays a role in the synthesis and functionalization of various polymers and materials (Kgesa et al., 2015).
Green Polymer Chemistry
The development of disulfide polymers through the oxidation of certain thiols using environmentally benign systems represents an advancement in green polymer chemistry. These polymers, with their specific thermal properties and reactivity, open new possibilities in material science (Rosenthal, Puskas & Wesdemiotis, 2012).
Thiol/Disulphide Exchange in Polymer Networks
The chemistry of thiol–disulphide exchange is integral to creating responsive materials that react selectively to environmental stimuli. This has applications in advanced drug delivery, bioartificial implants, and self-healing polymers, contributing significantly to the field of responsive and smart materials (Gyarmati, Némethy & Szilágyi, 2013).
Disulfide Bond Metabolism
Understanding the genetics and enzymatic mechanisms of disulfide bond metabolism is crucial for comprehending the stability and function of numerous proteins. This knowledge has implications in molecular biology, genetics, and the development of therapeutic strategies for various diseases (Rietsch & Beckwith, 1998).
S–S Bond Formation Methods
The synthesis of organic compounds with S–S bonds, vital in various biochemical and industrial applications, has seen significant advancements. New methodologies for S–S bond formation have expanded the scope and efficiency in organic synthesis (Mandal & Basu, 2014).
properties
Molecular Formula |
H2O2S2 |
|---|---|
Molecular Weight |
98.15 g/mol |
InChI |
InChI=1S/H2O2S2/c1-3-4-2/h1-2H |
InChI Key |
JARODAOQOSWMRF-UHFFFAOYSA-N |
Canonical SMILES |
OSSO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





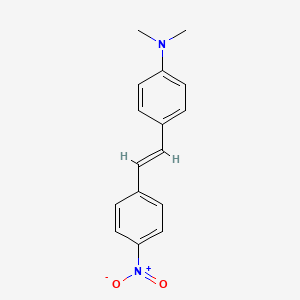
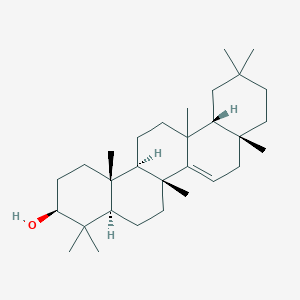


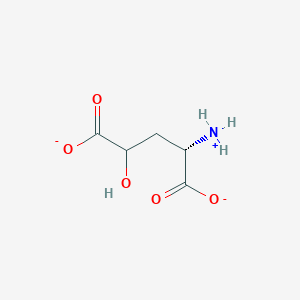
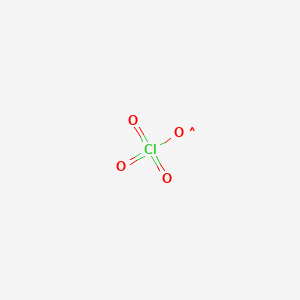
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
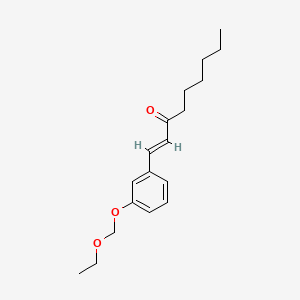
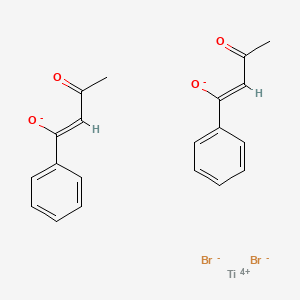
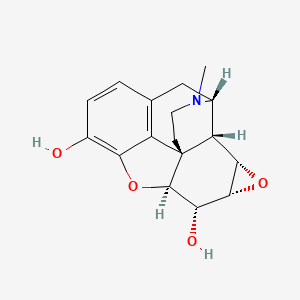
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)